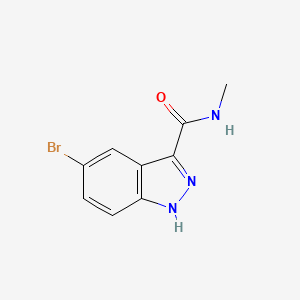
5-bromo-N-methyl-1H-indazole-3-carboxamide
Overview
Description
5-bromo-N-methyl-1H-indazole-3-carboxamide is a chemical compound belonging to the indazole family, which is a significant class of nitrogen-containing heterocycles. Indazole derivatives are known for their diverse biological activities and are used in various scientific research fields, including medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 5-bromo-N-methyl-1H-indazole-3-carboxamide typically involves the bromination of N-methyl-1H-indazole-3-carboxamide. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-bromo-N-methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide (NaOH) for hydrolysis, and various oxidizing or reducing agents depending on the specific reaction.
Scientific Research Applications
5-bromo-N-methyl-1H-indazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Chemical Biology: It serves as a probe in chemical biology to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-bromo-N-methyl-1H-indazole-3-carboxamide can be compared with other indazole derivatives, such as:
5-bromo-1H-indazole-3-carboxamide: Lacks the N-methyl group, which may affect its biological activity and binding properties.
N-methyl-1H-indazole-3-carboxamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
5-chloro-N-methyl-1H-indazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical reactivity and biological activity.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities.
Properties
IUPAC Name |
5-bromo-N-methyl-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-11-9(14)8-6-4-5(10)2-3-7(6)12-13-8/h2-4H,1H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKFBFNVDKRHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














